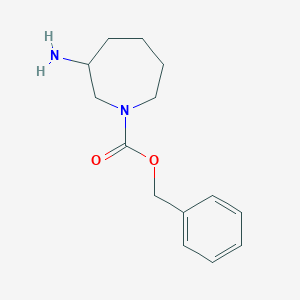

Benzyl 3-aminoazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

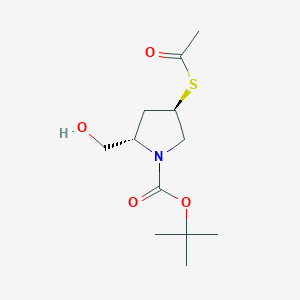

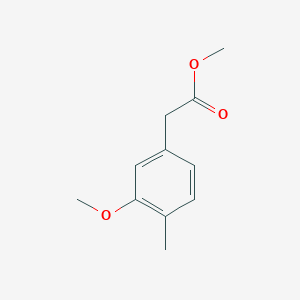

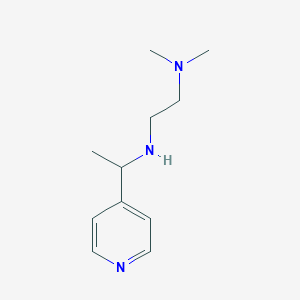

The molecular formula of Benzyl 3-aminoazepane-1-carboxylate is C14H20N2O2. It’s a complex molecule with a benzyl group attached to the nitrogen atom of the azepane ring.科学的研究の応用

Microwave-assisted Synthesis and Pharmacological Activities

Recent advancements have leveraged microwave-assisted synthesis techniques for the efficient production of benzoxazoles derivatives, including benzyl 3-aminoazepane-1-carboxylate related compounds. These methodologies offer a significant reduction in reaction times and have been utilized to enhance the diversity of pharmacologically active compounds. Studies have demonstrated that the benzoxazole system, including its derivatives, exhibits a broad range of pharmacological properties, making them of high interest for further medicinal chemistry research. The ability to quickly and efficiently synthesize these compounds using microwave irradiation has been a pivotal development in drug discovery and material science (Özil & Menteşe, 2020).

Chemistry and Biological Activity

The structural activity relationships of 3-benzazepines, closely related to benzyl 3-aminoazepane-1-carboxylate, have been explored to identify their potential in treating various diseases, including cancer and bacterial infections. Specific derivatives have shown cytotoxicity to human leukemia cells and inhibition of multidrug resistance proteins, suggesting potential applications in cancer therapy. These findings underscore the importance of chemical modifications and structural variations in enhancing the biological activities of these compounds (Kawase, Saito, & Motohashi, 2000).

Supramolecular Chemistry Applications

The synthesis and applications of benzene-1,3,5-tricarboxamide derivatives highlight the versatility of benzyl 3-aminoazepane-1-carboxylate in supramolecular chemistry. These compounds have been evaluated in nanotechnology, polymer processing, and biomedical applications, demonstrating the wide-ranging potential of benzyl 3-aminoazepane-1-carboxylate derivatives. The self-assembly properties and multivalent nature of these derivatives make them suitable for creating complex structures with specific functionalities, opening new avenues for research and development in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Removal Technologies

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds structurally similar to benzyl 3-aminoazepane-1-carboxylate, have been studied to assess their impact on aquatic ecosystems. Research indicates that these compounds are persistent in the environment and may pose risks to aquatic life. Studies focusing on the removal of benzodiazepines from water through advanced treatment processes underscore the importance of addressing the environmental aspects of these compounds, ensuring their safe use and disposal (Kosjek et al., 2012).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is a derivative of 3-aminoazepane , which suggests that it may interact with similar biological targets.

Mode of Action

It’s synthesized from n-cbz-protected l-ornithinol and l-lysinol to l-3-n-cbz-aminopiperidine and l-3-n-3-aminoazepane from ketone precursors . This suggests that it might interact with its targets in a similar manner.

Biochemical Pathways

The compound is synthesized using enzyme cascades, which resemble biosynthetic pathways . This suggests that it might affect similar biochemical pathways.

Pharmacokinetics

Its molecular weight of 24832 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its synthesis from amino alcohols , it may have effects related to these compounds.

特性

IUPAC Name |

benzyl 3-aminoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWRUGPUIXQPOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-aminoazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)